molecular formula C23H21N3 B3261220 C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE CAS No. 340179-89-7

C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE

Cat. No.: B3261220
CAS No.: 340179-89-7
M. Wt: 339.4 g/mol
InChI Key: LSNOXFPGBSGJIK-UHFFFAOYSA-N
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Description

C-(1-Trityl-1H-imidazol-4-yl)-methylamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trityl group attached to the imidazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Trityl-1H-imidazol-4-yl)-methylamine typically involves the protection of the imidazole ring with a trityl group followed by the introduction of a methylamine group. One common method involves the reaction of 1-trityl-1H-imidazole-4-carbaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

C-(1-Trityl-1H-imidazol-4-yl)-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

C-(1-Trityl-1H-imidazol-4-yl)-methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C-(1-Trityl-1H-imidazol-4-yl)-methylamine involves its interaction with specific molecular targets. The trityl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Trityl-1H-imidazol-4-yl)ethanone
  • 1-(1-Trityl-1H-imidazol-4-yl)ethanol
  • 3-(1-Trityl-1H-imidazol-4-yl)acrylic acid

Uniqueness

C-(1-Trityl-1H-imidazol-4-yl)-methylamine is unique due to the presence of the methylamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trityl group provides enhanced stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Biological Activity

C-(1-Trityl-1H-imidazol-4-yl)-methylamine, also known by its chemical formula C23H21N3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its role in various biological processes. The trityl group enhances the stability and lipophilicity of the molecule, potentially improving its bioavailability.

Key Properties:

  • Molecular Formula : C23H21N3
  • Molecular Weight : 339.43 g/mol
  • CAS Number : 340179-89-7

Research indicates that compounds with imidazole moieties often exhibit competitive inhibition properties against enzymes involved in critical biological pathways. For instance, studies have shown that imidazole-derived compounds can act as inhibitors of insulin-degrading enzyme (IDE), which plays a significant role in the degradation of amyloid-beta peptides associated with Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationships. The following table summarizes findings from various studies regarding the potency of related compounds:

CompoundIC50 (nM)Target EnzymeNotes
BDM43079100IDEMost potent compound identified in SAR studies
BDM43124VariesIDEPrecursor compound with modified properties
Unmodified Imidazole Derivative>500IDESignificantly less active compared to trityl derivatives

Inhibition of Amyloid-Beta Hydrolysis

A pivotal study demonstrated that this compound acts as a reversible inhibitor of the hydrolysis of amyloid-beta fragments by IDE. This interaction suggests potential therapeutic applications in Alzheimer's disease by modulating amyloid-beta levels in the brain .

Pharmacokinetic Properties

Pharmacokinetic studies on related imidazole derivatives indicate favorable absorption and distribution characteristics. For example, compounds similar to this compound have shown promising solubility and stability profiles in plasma, which are crucial for their effectiveness as therapeutic agents .

Properties

IUPAC Name

(1-tritylimidazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNOXFPGBSGJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955589
Record name 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340179-89-7
Record name 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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